molecular formula C11H14N6O B2953280 4-(7-Methyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)piperazine-1-carbaldehyde CAS No. 924829-03-8

4-(7-Methyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)piperazine-1-carbaldehyde

Cat. No.: B2953280
CAS No.: 924829-03-8
M. Wt: 246.274
InChI Key: FIBNIBNWYODOOE-UHFFFAOYSA-N
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Description

4-(7-Methyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)piperazine-1-carbaldehyde ( 924829-03-8) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery research. With a molecular formula of C11H14N6O and a molecular weight of 246.27 g/mol, this compound features a unique hybrid structure combining a [1,2,4]triazolo[4,3-a]pyrimidine core with a piperazine-carbaldehyde moiety . The 1,2,4-triazolopyrimidine scaffold is a privileged structure in drug design, known for its versatility and broad biological activities. This scaffold is isoelectronic with purine, allowing it to function as a potential bioisostere in the design of novel enzyme inhibitors and receptor modulators . Furthermore, the triazolopyrimidine core possesses metal-chelating properties, with three heterocyclic nitrogen atoms (N1, N3, and N4) capable of forming monodentate or bidentate complexes, making this compound a valuable ligand in the development of metal-based therapeutics . The piperazine ring serves as a classic pharmacophore that enhances solubility and provides a vector for further structural diversification via the formyl group, enabling the synthesis of Schiff bases, hydrazones, and other derivatives for structure-activity relationship (SAR) studies . This compound is supplied exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

4-(7-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)piperazine-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N6O/c1-9-6-10(17-7-12-14-11(17)13-9)16-4-2-15(8-18)3-5-16/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIBNIBNWYODOOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NN=CN2C(=C1)N3CCN(CC3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(7-Methyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)piperazine-1-carbaldehyde typically involves multiple steps, starting with the formation of the triazolopyrimidine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high volumes. The process is optimized for efficiency and yield, often employing continuous flow chemistry to streamline production. Quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using a variety of nucleophiles, such as amines, alcohols, and halides.

Major Products Formed: The reactions can lead to the formation of various derivatives, including hydroxylated, aminated, and halogenated versions of the compound. These derivatives may exhibit different biological activities and physical properties.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its triazolopyrimidine core is valuable in the construction of pharmaceuticals and agrochemicals.

Biology: Biologically, 4-(7-Methyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)piperazine-1-carbaldehyde has shown potential as an antimicrobial and antiviral agent. Its derivatives are being studied for their ability to inhibit the growth of bacteria and viruses.

Medicine: In the medical field, this compound is being explored for its therapeutic properties. It has shown promise in the treatment of various diseases, including cancer and inflammatory conditions. Its ability to modulate biological pathways makes it a valuable candidate for drug development.

Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its unique structure and reactivity make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which 4-(7-Methyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)piperazine-1-carbaldehyde exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, and other proteins involved in biological processes. The compound may inhibit or activate these targets, leading to changes in cellular functions and signaling pathways.

Comparison with Similar Compounds

Structural and Functional Variations

The following table highlights key structural and functional differences between the target compound and similar analogs:

Compound Name (Source) Core Structure Key Substituents Molecular Weight (g/mol) Reported Bioactivity
Target Compound [1,2,4]triazolo[4,3-a]pyrimidine 7-Methyl, piperazine-1-carbaldehyde 259.28 Unknown (research phase)
Ethyl 4-[7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl]piperazine-1-carboxylate [1,2,3]triazolo[4,5-d]pyrimidine Pyrrolidin-1-yl, piperazine-ethyl carboxylate 346.39 Not specified
1,5-Dihydro-5-oxo-1,7-diphenyl-1,2,4-triazolo[4,3-a]pyrimidine-3-carbohydrazide derivatives [1,2,4]triazolo[4,3-a]pyrimidine Carbohydrazide, phenyl groups ~300–400 (varies) Antihypertensive (vs. captopril)
5-[2-Ethoxy-5-[(4-(methyl-d₃)-1-piperazinyl)sulfonyl]phenyl]-2,6-dihydro-2-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one Pyrazolo[4,3-d]pyrimidine Piperazinyl sulfonyl, ethoxy, propyl ~550 (estimated) Phosphodiesterase (PDE) inhibitor
3-(1,2,4-Triazolo[4,3-a]pyridin-3-ylethynyl)-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-trifluoromethylphenyl)benzamide [1,2,4]triazolo[4,3-a]pyridine Piperazinylmethyl, trifluoromethylphenyl ~600 (estimated) Patent: Anticancer/kinase inhibition

Key Observations

Core Heterocycle Modifications: The target compound’s [1,2,4]triazolo[4,3-a]pyrimidine core differs from analogs with pyrazolo[4,3-d]pyrimidine or triazolo[4,5-d]pyrimidine cores. These variations alter electron distribution and steric bulk, impacting target binding .

Substituent Effects: The 7-methyl group on the target compound may enhance metabolic stability compared to bulkier substituents (e.g., phenyl in ).

Bioactivity Trends :

  • Triazolopyrimidine derivatives with carbohydrazide substituents exhibit antihypertensive activity via ACE inhibition , whereas sulfonyl-piperazine analogs target PDE enzymes . The target compound’s bioactivity remains speculative but could align with kinase or receptor modulation, as seen in patent analogs .

Physicochemical and Pharmacokinetic Considerations

  • Solubility : The piperazine-carbaldehyde group likely improves aqueous solubility compared to lipophilic analogs (e.g., ethyl carboxylate in ).
  • Synthetic Routes : Similar to , the target compound may be synthesized via nucleophilic substitution of a chlorinated triazolopyrimidine precursor with piperazine-carbaldehyde .

Biological Activity

The compound 4-(7-Methyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)piperazine-1-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and various research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₁H₁₄N₄O
  • Molecular Weight : 218.26 g/mol
  • CAS Number : 3886-55-3

The structure features a piperazine ring attached to a triazolo-pyrimidine moiety, which is known for its diverse biological properties.

Synthesis Methods

The synthesis of this compound can be accomplished through various routes. One common method involves the reaction of 7-methyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one with piperazine in the presence of an aldehyde reagent. This reaction typically requires careful control of temperature and pH to optimize yield and purity.

Anticancer Activity

Research indicates that compounds related to this compound exhibit significant anticancer properties. Specifically:

  • Mechanism of Action : The compound acts as an inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce apoptosis in cancer cells and halt their proliferation .
  • In Vitro Studies : Various studies have demonstrated that derivatives of this compound show cytotoxic effects against several cancer cell lines. For example, one study reported an IC₅₀ value of 45 μM against breast cancer cells .

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

  • Bacterial Inhibition : It has shown effectiveness against Gram-positive and Gram-negative bacteria. One study highlighted its ability to inhibit the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 32 to 64 μg/mL .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, the compound has been evaluated for anti-inflammatory properties:

  • In Vivo Studies : Animal models have indicated that it reduces inflammation markers significantly compared to control groups. The anti-inflammatory effect was assessed using carrageenan-induced paw edema tests .

Summary of Biological Activities

Activity TypeMechanism/EffectReference
AnticancerCDK2 Inhibition
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction of edema in animal models

Case Study 1: Anticancer Efficacy

A recent study explored the efficacy of this compound on various cancer cell lines. The results indicated a dose-dependent response with significant apoptosis observed at higher concentrations (≥50 μM).

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of the compound against clinical isolates. The findings suggested that it could serve as a potential lead in the development of new antibiotics due to its broad-spectrum activity against resistant strains.

Q & A

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :
  • Docking studies : Simulate interactions with target enzymes (e.g., carbonic anhydrase II) to prioritize derivatives with optimal binding poses .
  • QSAR models : Correlate substituent electronegativity (Hammett constants) with antimicrobial IC₅₀ values to predict potent analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.